4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Overview
Description
4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C11H15F3O4SSi. It is known for its role as a precursor in aryne chemistry, particularly in the generation of ortho-benzyne under mild conditions . This compound is also referred to as 4-Methoxy-2-(trimethylsilyl)phenyl Triflate or Trifluoromethanesulfonic Acid 4-Methoxy-2-(trimethylsilyl)phenyl Ester .
Mechanism of Action
In general, the mechanism of action of a chemical compound refers to how it interacts with its target, which could be a protein, enzyme, or cell. The mode of action describes the specific biochemical interaction through which the substance produces its pharmacological effect. This usually includes a description of the various chemical interactions and pathways that lead to the pharmacological effect .
The pharmacokinetics of a compound refers to how the body absorbs, distributes, metabolizes, and excretes the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and dose can affect its pharmacokinetics .
The action environment of a compound refers to the conditions under which the compound is most effective. This can include factors such as temperature, pH, presence of other compounds, and the specific characteristics of the target organism or cell .
Preparation Methods
Chemical Reactions Analysis
4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Formation of Benzyne: Under mild conditions, such as treatment with fluoride ions, it generates ortho-benzyne, a highly reactive intermediate used in various organic synthesis reactions.
Common reagents used in these reactions include fluoride sources like tetrabutylammonium fluoride and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is widely used as a precursor for generating ortho-benzyne, which is a key intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to introduce functional groups under mild conditions.
Comparison with Similar Compounds
4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is unique due to its ability to generate ortho-benzyne under mild conditions. Similar compounds include:
2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: Another benzyne precursor with similar reactivity but without the methoxy group.
4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate: Similar structure but with a methyl group instead of a methoxy group.
3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate: Similar compound with the methoxy group in a different position.
These compounds share the ability to generate reactive intermediates under mild conditions, but the presence and position of substituents like methoxy or methyl groups can influence their reactivity and applications .
Properties
IUPAC Name |
(4-methoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O4SSi/c1-17-8-5-6-9(10(7-8)20(2,3)4)18-19(15,16)11(12,13)14/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZYLSPWZUDOHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479465 | |
Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556812-41-0 | |
Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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